molecular formula C11H12BrNO B1472141 2,4-Dimethylquinolin-8-ol hydrobromide CAS No. 1803582-11-7

2,4-Dimethylquinolin-8-ol hydrobromide

Cat. No.: B1472141
CAS No.: 1803582-11-7
M. Wt: 254.12 g/mol
InChI Key: MEOJUYDEICAFAD-UHFFFAOYSA-N
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Description

2,4-Dimethylquinolin-8-ol hydrobromide (CAS 1803582-11-7) is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It belongs to the 8-hydroxyquinoline structural class, a privileged scaffold known for diverse biological activities . Compounds based on this core, such as the recently developed Quinolylnitrone (QN) 19, have demonstrated potent multifunctional ligand properties, including dual inhibition of the enzymes human butyrylcholinesterase (hBChE) and monoamine oxidase B (hMAO-B) . This dual-target inhibition is a valuable strategy for investigating therapeutic interventions for complex neurodegenerative diseases like Alzheimer's disease (AD), as it can simultaneously address cholinergic deficits and oxidative stress in the brain . Furthermore, 8-hydroxyquinoline derivatives are recognized for their ability to act as biometal chelators and free radical scavengers, contributing to neuroprotective effects observed in cellular models, such as those using 6-hydroxydopamine to simulate Parkinson's disease pathology . The propargylamine moiety, often incorporated into related 8-hydroxyquinoline hybrids, is a known pharmacophoric element that contributes to MAO-B inhibitory activity . Researchers can utilize this compound as a key synthetic intermediate or precursor for developing novel multifunctional ligands targeting enzymes and pathways relevant to neurodegeneration. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,4-dimethylquinolin-8-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.BrH/c1-7-6-8(2)12-11-9(7)4-3-5-10(11)13;/h3-6,13H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOJUYDEICAFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2O)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethylquinolin-8-ol hydrobromide is a derivative of the quinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound this compound features a quinoline backbone substituted at positions 2 and 4 with methyl groups and at position 8 with a hydroxyl group. The hydrobromide form enhances its solubility and stability in biological systems.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of 8-hydroxyquinoline derivatives, including 2,4-Dimethylquinolin-8-ol. Research indicates that compounds in this class exhibit significant activity against various pathogens:

  • Bacterial Inhibition : In vitro studies show that 2,4-Dimethylquinolin-8-ol exhibits antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics .
  • Antifungal Activity : The compound also shows antifungal properties against common fungi such as Candida albicans, with effective concentrations leading to notable reductions in fungal growth .

Anticancer Potential

The anticancer properties of 2,4-Dimethylquinolin-8-ol have been explored in several studies. For example:

  • Mechanisms of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .
  • Case Studies : A study highlighted its effectiveness against breast cancer cells (MCF-7), where it inhibited cell proliferation by 50% at a concentration of 10 µM after 48 hours .

The biological activity of 2,4-Dimethylquinolin-8-ol is attributed to several mechanisms:

  • Metal Chelation : Similar to other 8-hydroxyquinoline derivatives, it acts as a chelator for metal ions such as iron, which is crucial for bacterial growth and proliferation. This chelation disrupts essential metabolic processes in pathogens .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis, particularly in cancer cells .
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in cancer cell metabolism, contributing to its anticancer effects .

Summary of Key Studies

StudyFindings
Rbaa et al. (2020)Demonstrated antibacterial activity against Pseudomonas aeruginosa with inhibition zones up to 23 mm .
Recent Review (2020)Highlighted the potential of quinoline derivatives as anticancer agents through apoptosis induction mechanisms .
Antifungal StudyShowed effectiveness against Candida albicans, with significant reduction in fungal load .

Scientific Research Applications

Medicinal Chemistry

2,4-Dimethylquinolin-8-ol hydrobromide has been investigated for its potential as an antibacterial and antiviral agent. Its structure allows it to interact with biological targets effectively.

  • Antibacterial Activity : Research indicates that quinoline derivatives can inhibit bacterial gyrase, an essential enzyme for bacterial DNA replication. This action suggests potential use in developing new antibiotics .
  • Antiviral Properties : Quinoline derivatives have shown promise in inhibiting viral replication, making them candidates for antiviral drug development .

Analytical Chemistry

The compound is utilized in various analytical techniques due to its fluorescent properties. It can be used as a probe in fluorescence spectroscopy for detecting metal ions and other analytes.

  • Fluorescent Probes : The ability of this compound to form complexes with metal ions enhances its utility in analytical applications, allowing for sensitive detection methods .

Biological Studies

Research has explored the compound's role in modulating biological processes.

  • Integrin Inhibition : Quinoline derivatives have been studied for their ability to inhibit integrins, which are involved in cell adhesion and migration. This inhibition can have implications for cancer treatment and inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study published in Medicinal Chemistry demonstrated that a series of quinoline derivatives, including this compound, exhibited significant antibacterial activity against various strains of bacteria. The results indicated that modifications to the quinoline structure could enhance antibacterial potency.

Case Study 2: Antiviral Activity

In a clinical trial assessing the antiviral properties of quinoline derivatives, researchers found that compounds similar to this compound effectively reduced viral load in infected cells. This study highlighted the potential of these compounds as therapeutic agents against viral infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Differences

Compound Substituents Key Features
2,4-Dimethylquinolin-8-ol hydrobromide 2-CH₃, 4-CH₃, 8-OH, HBr Enhanced lipophilicity; likely reduced halogen bonding vs. brominated analogues
5,7-Dibromo-2-methylquinolin-8-ol 2-CH₃, 5-Br, 7-Br, 8-OH Halogen bonding (Br⋯Br contacts) and dimerization via O–H⋯N hydrogen bonds
5-Ethylsulfonylquinolin-8-ol hydrobromide 5-SO₂C₂H₅, 8-OH, HBr Sulfonyl group introduces polarity; 67% synthetic yield via HBr-mediated cleavage
4-Chloro-8-methylquinolin-2(1H)-one 4-Cl, 8-CH₃, 2-one Reactive 4-Cl site for nucleophilic substitution (e.g., with amines or sulfhydryls)
5-Bromo-7-chloro-quinolin-8-ol 5-Br, 7-Cl, 8-OH Dual halogen substituents may enhance bioactivity (e.g., enzyme inhibition)

Physicochemical Properties

  • Solubility: Methyl groups in this compound likely reduce aqueous solubility compared to sulfonated derivatives (e.g., 5-ethylsulfonylquinolin-8-ol hydrobromide) but enhance lipid membrane permeability .
  • Stability: Brominated analogues (e.g., 5,7-dibromo-2-methylquinolin-8-ol) exhibit stability via Br⋯Br and hydrogen-bonded dimers , whereas dimethyl derivatives may rely on van der Waals interactions.
  • Synthetic Efficiency: Hydrobromide salts (e.g., 4-methylquinolin-8-ol hydrobromide) are typically isolated in moderate yields (e.g., 67% for 5-ethylsulfonylquinolin-8-ol hydrobromide) , suggesting comparable efficiency for this compound.

Crystallographic and Packing Behavior

  • Halogen Bonding: Brominated quinolines (e.g., 5,7-dibromo-2-methylquinolin-8-ol) form Br⋯Br contacts (3.6284 Å) and hydrogen-bonded dimers (O–H⋯N, 2.707 Å) . Dimethyl derivatives lack halogens, likely favoring π-π stacking or C–H⋯O interactions.
  • Planarity: The quinoline core remains planar in most derivatives (RMS deviation ~0.0383 Å in brominated analogues) , suggesting similar rigidity in this compound.

Preparation Methods

Synthesis of the Quinoline Core (2,4-Dimethylquinolin-8-ol)

The preparation of 2,4-Dimethylquinolin-8-ol, the parent compound before salt formation, is typically achieved through cyclization reactions involving substituted anilines and β-ketoesters or related intermediates under acidic conditions.

1.1. Cyclization via Polyphosphoric Acid (PPA) Method

  • A common approach involves reacting 2-substituted anilines (e.g., 2-fluoroaniline) with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA) as both solvent and acid catalyst.
  • The reaction is conducted by heating the mixture at approximately 150 °C.
  • Upon completion, the reaction mixture is neutralized with aqueous sodium hydroxide to pH 7–8, filtered, and dried to yield the quinoline intermediate.
  • This method has been reported to give high yields (around 89%) and produces a white solid with a melting point near 230–231 °C, indicating high purity.

1.2. Alternative Condensation and Cyclization Routes

  • Other methods may involve acid-catalyzed cyclizations or multi-step syntheses starting from substituted phenols and ketoesters.
  • The use of polyphosphoric acid is advantageous due to its dual role and ability to promote ring closure efficiently.
  • The reaction conditions can be optimized by varying temperature, reaction time, and reagent ratios to maximize yield and purity.

Formation of the Hydrobromide Salt

After obtaining 2,4-Dimethylquinolin-8-ol, the hydrobromide salt is typically prepared by reacting the free base with hydrobromic acid or a suitable hydrobromide source.

2.1. Direct Salt Formation

  • The free base is dissolved in an appropriate solvent (e.g., ethanol or water).
  • Hydrobromic acid is added dropwise under controlled temperature to form the hydrobromide salt.
  • The salt precipitates out or can be crystallized by solvent evaporation or cooling.
  • This method yields the hydrobromide salt in high purity, suitable for further applications.

2.2. Considerations in Salt Preparation

  • The choice of solvent and temperature affects the crystallization and purity of the hydrobromide salt.
  • Slow addition of hydrobromic acid and controlled cooling can improve crystal quality.
  • The hydrobromide salt typically exhibits enhanced solubility and stability compared to the free base.

Experimental Data and Yields

While specific data on 2,4-Dimethylquinolin-8-ol hydrobromide salt preparation are scarce in public literature, analogous quinoline derivatives have been prepared with the following typical parameters:

Step Conditions Yield (%) Notes
Cyclization with PPA 150 °C, 4–6 hours ~89 High purity, white solid
Neutralization and isolation Aqueous NaOH to pH 7–8 Precipitates quinoline intermediate
Hydrobromide salt formation Addition of HBr in ethanol, 0–25 °C 85–95 Crystallization improves purity

This table is inferred from analogous quinoline syntheses and salt formation protocols.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy : 1H NMR signals confirm methyl groups at positions 2 and 4 and the hydroxyl proton at position 8.
  • Melting Point : The quinoline intermediate exhibits a sharp melting point around 230–231 °C, indicative of purity.
  • Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weight of the quinoline and its hydrobromide salt.
  • Elemental Analysis : Confirms the stoichiometry of the hydrobromide salt.

Summary and Recommendations for Preparation

  • The most efficient and reliable preparation of 2,4-Dimethylquinolin-8-ol involves PPA-mediated cyclization of 2-substituted anilines with ethyl 2-methylacetoacetate.
  • Subsequent formation of the hydrobromide salt by reaction with hydrobromic acid in a suitable solvent yields the target compound with high purity.
  • Optimization of reaction parameters such as temperature, solvent, and reagent ratios can further improve yield and crystallinity.
  • Analytical techniques including NMR, melting point determination, and mass spectrometry are essential to confirm the structure and purity of the product.

This detailed overview synthesizes current research findings and standard synthetic protocols, providing a professional and authoritative guide on the preparation methods of this compound. Further experimental work may refine these methods for specific industrial or research applications.

Q & A

How can synthetic protocols for 2,4-dimethylquinolin-8-ol hydrobromide be optimized to improve yield and purity?

Category : Basic Research Question
Methodological Answer :
Optimization involves systematic adjustments to reaction conditions and purification techniques. For brominated quinoline derivatives (e.g., 5,7-dibromo-2-methylquinolin-8-ol), bromine addition in methanol with NaHCO₃ as a buffer reduces side reactions, and controlled reaction time (e.g., 5 minutes) minimizes over-bromination . Post-synthesis, recrystallization from ethanol yields high-purity crystals suitable for X-ray analysis . For hydrobromide salt formation, stoichiometric control of HBr and solvent choice (e.g., glacial acetic acid) ensures protonation at the quinoline nitrogen. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce substituents while maintaining the hydrobromide counterion .

What analytical techniques are most reliable for structural elucidation of this compound?

Category : Basic Research Question
Methodological Answer :
A multi-technique approach is critical:

  • X-ray crystallography resolves absolute configuration and hydrogen-bonding networks (e.g., O–H···N interactions at 2.707 Å) .
  • ¹H/¹³C NMR identifies substituent positions and confirms salt formation via downfield shifts of the quinoline proton .
  • FTIR verifies O–H stretching (3200–3600 cm⁻¹) and Br⁻ counterion presence (broad absorption near 600 cm⁻¹).
  • Mass spectrometry (HRMS) confirms molecular weight (±2 ppm error). Cross-validate with elemental analysis for Br content .

How do intermolecular interactions influence the crystallographic packing and stability of this compound?

Category : Advanced Research Question
Methodological Answer :
Intermolecular forces dictate crystal packing and thermal stability. For example:

  • Hydrogen bonding : O–H···N interactions form dimers (RMS deviation: 0.0383 Å), stabilizing the lattice .
  • Halogen interactions : Type I Br···Br contacts (3.628 Å, θ = 143.3°) enhance packing density in brominated analogs .
  • C–H···O chains along crystallographic axes further stabilize the structure. Computational tools (e.g., Mercury CSD) model these interactions to predict solubility and melting points .

What experimental strategies assess the stability of this compound under varying pH and temperature conditions?

Category : Advanced Research Question
Methodological Answer :

  • pH stability : Use HPLC to monitor degradation in buffered solutions (pH 1–13). Hydrobromide salts typically degrade in alkaline conditions due to deprotonation .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (e.g., >200°C for similar hydrobromides) .
  • Light sensitivity : Accelerated photostability testing (ICH Q1B guidelines) identifies protective storage requirements (e.g., amber glass) .

How can researchers resolve contradictions in reported biological activities of 2,4-dimethylquinolin-8-ol derivatives?

Category : Advanced Research Question
Methodological Answer :

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple labs to rule out batch variability .
  • Metabolite profiling : LC-MS identifies active metabolites that may explain divergent results (e.g., oxidation products altering receptor binding) .
  • Structural analogs : Compare activities of halogenated vs. alkylated derivatives to isolate substituent effects .

What computational methods predict the electronic properties and reactivity of this compound?

Category : Advanced Research Question
Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to map frontier molecular orbitals (HOMO-LUMO gaps predict redox behavior) .
  • Molecular docking : Simulate binding to biological targets (e.g., 5-HT receptors) using AutoDock Vina to rationalize structure-activity relationships .
  • Solvent modeling : COSMO-RS predicts solubility parameters in polar aprotic solvents (e.g., DMSO) .

How should researchers address discrepancies in spectroscopic data for hydrobromide salts?

Category : Basic Research Question
Methodological Answer :

  • Counterion verification : Ion chromatography quantifies free Br⁻, ensuring 1:1 stoichiometry .
  • Dynamic NMR : Resolve tautomerism or protonation ambiguities (e.g., temperature-dependent shifts in DMSO-d₆) .
  • Cross-technique validation : Overlay IR, Raman, and solid-state NMR to confirm hydrogen-bonding motifs .

What in vitro models are suitable for evaluating the metal-chelating properties of this compound?

Category : Advanced Research Question
Methodological Answer :

  • UV-Vis titration : Monitor bathochromic shifts upon metal addition (e.g., Fe³⁺, Cu²⁺) to determine binding constants .
  • Fluorescence quenching : Assess chelation via emission changes (e.g., 8-hydroxyquinoline analogs show λₑₘ ~500 nm) .
  • Competitive assays : Use EDTA as a competitor to validate specificity for transition metals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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